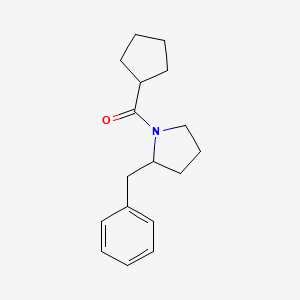
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone, also known as BTCP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained attention in the scientific community due to its potential use in therapeutic applications. BTCP has been found to exhibit stimulant properties and has been studied for its effects on the central nervous system.
Mecanismo De Acción
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in increased alertness, focus, and mood enhancement.
Biochemical and Physiological Effects:
Studies have shown that (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone can increase locomotor activity and induce hyperactivity in rodents. It has also been found to increase heart rate and blood pressure. Additionally, (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone has been shown to increase the release of dopamine and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone in lab experiments is its ability to selectively target dopamine, norepinephrine, and serotonin reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, the potential for abuse and addiction limits its use in certain research settings.
Direcciones Futuras
1. Investigating the potential use of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone in the treatment of neurological disorders, such as ADHD and depression.
2. Studying the long-term effects of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone on behavior and physiology.
3. Developing new analogs of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone with improved therapeutic properties and reduced side effects.
4. Investigating the potential of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone as a research tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and physiology.
Métodos De Síntesis
The synthesis of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone involves the reaction of cyclopentanone with benzylmagnesium chloride, followed by the reaction with pyrrolidine. The resulting product is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone has been studied for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression. It has been found to exhibit similar effects to other stimulant drugs, such as methylphenidate and amphetamine, but with fewer side effects.
Propiedades
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-9-4-5-10-15)18-12-6-11-16(18)13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDAARAGCEOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
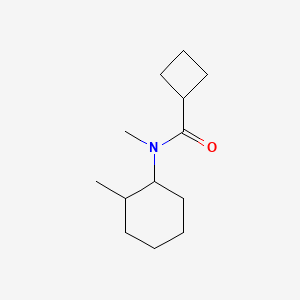
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
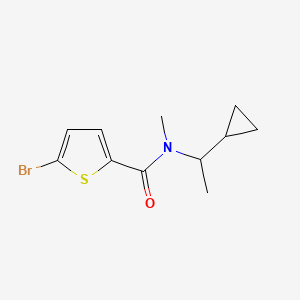
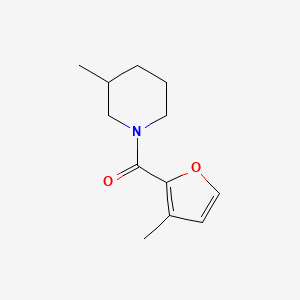
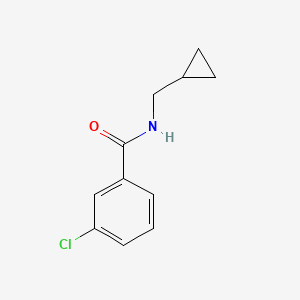

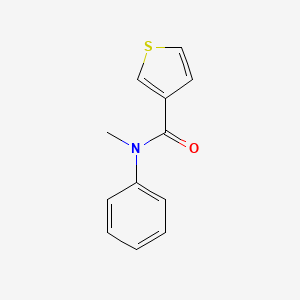
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
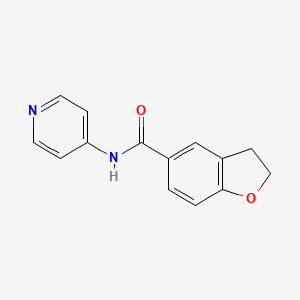
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
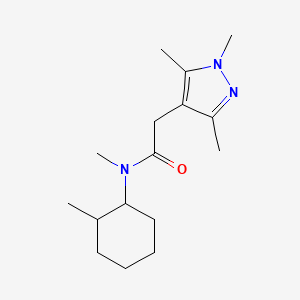
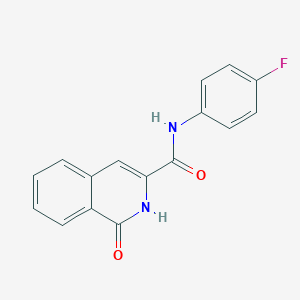
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)